chemical structure and properties of 3-pyrrolidinyl cyclopropanecarboxylate hydrochloride
chemical structure and properties of 3-pyrrolidinyl cyclopropanecarboxylate hydrochloride
An In-depth Technical Guide to 3-Pyrrolidinyl Cyclopropanecarboxylate Hydrochloride: Structure, Properties, and Synthetic Pathways
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-pyrrolidinyl cyclopropanecarboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The unique combination of a strained cyclopropane ring and a saturated pyrrolidine heterocycle presents a compelling scaffold for exploring novel chemical space. The pyrrolidine ring, a common motif in biologically active compounds, offers opportunities for stereochemical complexity and interaction with biological targets[1]. This guide will delve into the chemical structure, physicochemical properties, a proposed synthetic route, and analytical characterization of the title compound, providing researchers and drug development professionals with a foundational understanding of this molecule.
Chemical Identity and Structure
The nomenclature "3-pyrrolidinyl cyclopropanecarboxylate hydrochloride" describes an ester formed between cyclopropanecarboxylic acid and 3-hydroxypyrrolidine, which is subsequently converted to its hydrochloride salt. The presence of the pyrrolidine nitrogen provides a basic center, allowing for the formation of a stable, crystalline hydrochloride salt, which often improves a compound's solubility and handling properties[2].
The core structure consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) linked via an ester functional group to a three-membered carbocyclic ring (cyclopropane).
Molecular Formula: C₈H₁₄ClNO₂[3] Molecular Weight: 191.66 g/mol [3] CAS Number: 1219960-53-8[3]
It is crucial to distinguish this ester from a structurally related amide, (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride (CAS Number: 1884705-03-6)[4]. While both share the pyrrolidine and cyclopropane moieties, the nature of the linkage (ester vs. amide) significantly influences the molecule's chemical stability, hydrogen bonding capability, and metabolic profile.
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for 3-pyrrolidinyl cyclopropanecarboxylate hydrochloride is not publicly available, we can infer its likely characteristics based on its structural components and data from related molecules.
Key properties often considered in early-stage drug discovery include lipophilicity (LogP), topological polar surface area (TPSA), hydrogen bond donor/acceptor count, and molecular weight[5]. For instance, the related (R)-Pyrrolidine-3-carboxylic acid hydrochloride has a calculated TPSA of 49.33 Ų and a LogP of 0.1023[6]. These values suggest that the title compound is likely to have moderate polarity and water solubility, characteristics often sought in drug candidates.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₈H₁₄ClNO₂ | [3] |
| Molecular Weight | 191.66 g/mol | [3] |
| Physical Form | Solid / Crystalline Powder | Inferred from related hydrochloride salts[4] |
| Solubility | Predicted to be soluble in water and polar organic solvents | The hydrochloride salt form enhances aqueous solubility. |
| Hazard Information | Irritant | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | Common for reactive intermediates and hydrochloride salts[7][8] |
Synthesis and Purification
A plausible and efficient synthesis of 3-pyrrolidinyl cyclopropanecarboxylate hydrochloride can be envisioned through a straightforward esterification reaction, followed by salt formation. The choice of starting materials and reaction conditions is critical for achieving a high yield and purity.
The logical synthetic approach involves the coupling of a protected 3-hydroxypyrrolidine with cyclopropanecarbonyl chloride, followed by deprotection and salt formation. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the pyrrolidine nitrogen is essential to prevent side reactions, such as N-acylation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize 3-pyrrolidinyl cyclopropanecarboxylate hydrochloride.
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
Part 1: Synthesis of N-Boc-3-pyrrolidinyl cyclopropanecarboxylate
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To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. Causality: The slow addition at low temperature helps to control the exothermic reaction and minimize side-product formation.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected ester.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate.
Part 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-3-pyrrolidinyl cyclopropanecarboxylate (1.0 eq) in a minimal amount of anhydrous DCM or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) and stir the mixture at room temperature for 2-4 hours. Trustworthiness: The use of a pre-prepared, standardized HCl solution ensures reproducibility and complete deprotection and salt formation.
-
Monitor the deprotection by TLC.
-
Upon completion, the hydrochloride salt will often precipitate from the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 3-pyrrolidinyl cyclopropanecarboxylate hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow Diagram
Caption: Standard workflow for analytical characterization.
Experimental Protocol: Characterization
Objective: To confirm the structure and assess the purity of the synthesized 3-pyrrolidinyl cyclopropanecarboxylate hydrochloride.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Expected signals would include multiplets for the cyclopropyl protons, multiplets for the pyrrolidine ring protons, and a downfield shift for protons adjacent to the nitrogen and oxygen atoms due to their electronegativity and the protonation of the nitrogen.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrrolidine ring, and the carbons of the cyclopropane ring.
-
-
Mass Spectrometry (MS):
-
Utilize Electrospray Ionization (ESI) in positive ion mode. The expected molecular ion peak would correspond to the free base [M+H]⁺ (C₈H₁₅NO₂⁺), confirming the molecular weight of the cationic portion of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory). Key characteristic peaks would include a strong C=O stretch for the ester (typically ~1730 cm⁻¹), C-O stretches, and a broad N-H stretch from the secondary ammonium salt (around 2700-3000 cm⁻¹).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using a reverse-phase column (e.g., C18). Develop a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid). Purity is determined by integrating the peak area of the main product relative to the total peak area at a suitable UV wavelength (e.g., 210 nm).
-
Potential Applications and Significance
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[1]. Its non-planar, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The cyclopropane ring introduces conformational rigidity and a unique electronic character, which can be exploited to modulate potency, selectivity, and metabolic stability.
Derivatives of cyclopropanecarboxylic acid are known for their applications as insecticides (pyrethroids) and in pharmaceuticals[9][10][11]. The combination of these two moieties in 3-pyrrolidinyl cyclopropanecarboxylate hydrochloride makes it a valuable building block for the synthesis of more complex molecules in drug discovery programs targeting a wide range of diseases.
Conclusion
This guide has provided a detailed overview of 3-pyrrolidinyl cyclopropanecarboxylate hydrochloride, from its fundamental chemical structure to proposed methods for its synthesis and characterization. By leveraging established chemical principles, a robust pathway for its preparation has been outlined, supported by a comprehensive analytical workflow to ensure its structural integrity and purity. As a versatile chemical building block, this compound holds potential for the development of novel therapeutics, and the methodologies described herein offer a solid foundation for its synthesis and application in research settings.
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